molecular formula C6H17NO3Si B080574 3-Aminopropyltrimethoxysilane CAS No. 13822-56-5

3-Aminopropyltrimethoxysilane

Cat. No. B080574
Key on ui cas rn: 13822-56-5
M. Wt: 179.29 g/mol
InChI Key: SJECZPVISLOESU-UHFFFAOYSA-N
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Patent
US05554686

Procedure details

##STR19## HSCH2CH2CH2Si(OCH3)3 ; HO(C2H4O)3C2H4N(CH3)(CH2)3Si(OC4H9)3 ;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HO(C2H4O)3C2H4N(CH3)(CH2)3Si(OC4H9)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
SCCC[Si](OC)(OC)OC.OCCOCCOCCOCC[N:24]([CH2:26][CH2:27][CH2:28][Si:29]([O:40][CH2:41]CCC)([O:35][CH2:36]CCC)[O:30][CH2:31]CCC)C>>[NH2:24][CH2:26][CH2:27][CH2:28][Si:29]([O:40][CH3:41])([O:30][CH3:31])[O:35][CH3:36]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC[Si](OC)(OC)OC
Step Two
Name
HO(C2H4O)3C2H4N(CH3)(CH2)3Si(OC4H9)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOCCOCCOCCN(C)CCC[Si](OCCCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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